molecular formula C16H10O3S B14330924 2-(Benzenesulfinyl)naphthalene-1,4-dione CAS No. 105259-61-8

2-(Benzenesulfinyl)naphthalene-1,4-dione

Cat. No.: B14330924
CAS No.: 105259-61-8
M. Wt: 282.3 g/mol
InChI Key: OEEUXXJAKJYNFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzenesulfinyl)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfinyl)naphthalene-1,4-dione typically involves the reaction of naphthoquinone with benzenesulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification. The use of continuous flow reactors could also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfinyl)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(Benzenesulfinyl)naphthalene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfinyl)naphthalene-1,4-dione involves its interaction with biological molecules. The compound can undergo redox reactions, generating reactive oxygen species that can damage cellular components. It may also interact with enzymes and proteins, inhibiting their function and leading to cell death. The exact molecular targets and pathways are still under investigation, but its ability to induce oxidative stress is a key factor in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: A simpler naphthoquinone without the sulfinyl group.

    Menadione (Vitamin K3): A methylated derivative of naphthoquinone.

    Juglone: A naturally occurring naphthoquinone with a hydroxyl group.

Uniqueness

2-(Benzenesulfinyl)naphthalene-1,4-dione is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications.

Properties

CAS No.

105259-61-8

Molecular Formula

C16H10O3S

Molecular Weight

282.3 g/mol

IUPAC Name

2-(benzenesulfinyl)naphthalene-1,4-dione

InChI

InChI=1S/C16H10O3S/c17-14-10-15(20(19)11-6-2-1-3-7-11)16(18)13-9-5-4-8-12(13)14/h1-10H

InChI Key

OEEUXXJAKJYNFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)C2=CC(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.